REACTION_CXSMILES
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[CH3:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]([N+:12]([O-:14])=[O:13])[C:3]=1[C:4]([O:6][CH3:7])=[O:5].[Br:15]N1C(C)(C)C(=O)N(Br)C1=O.N(C(C)(C)C#N)=NC(C)(C)C#N.CC1C=CC=C([N+]([O-])=O)C=1C([O-])=O>C(OC)(=O)C>[Br:15][CH2:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]([N+:12]([O-:14])=[O:13])[C:3]=1[C:4]([O:6][CH3:7])=[O:5]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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CC1=C(C(=O)OC)C(=CC=C1)[N+](=O)[O-]
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Name
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|
Quantity
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162 g
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Type
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reactant
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Smiles
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BrN1C(=O)N(C(=O)C1(C)C)Br
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Name
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Quantity
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1.2 L
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Type
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solvent
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Smiles
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C(C)(=O)OC
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Name
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Quantity
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8.6 g
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Type
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reactant
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Smiles
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N(=NC(C#N)(C)C)C(C#N)(C)C
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Name
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Quantity
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100 mL
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Type
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solvent
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Smiles
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C(C)(=O)OC
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Name
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|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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CC1=C(C(=O)[O-])C(=CC=C1)[N+](=O)[O-]
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Control Type
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UNSPECIFIED
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Setpoint
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16.5 (± 1.5) °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was charged into a 3-L three-necked flask at about 20-25° C. under nitrogen
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Type
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TEMPERATURE
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Details
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After the reaction mixture was refluxed for 0.5-1 hour
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Duration
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0.75 (± 0.25) h
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Type
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FILTRATION
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Details
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The solid was filtered
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Type
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WASH
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Details
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washed with cold (i.e., 5-10° C.) methyl acetate (2×100 mL) until there
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Type
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ADDITION
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Details
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Next, after heptane (1.00 L) was charged into the filtrate
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Type
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WASH
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Details
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the upper layer organic phase was washed with 2% of brine (2×500 mL) and deionizer water (1-2×500 mL) until there
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Type
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CONCENTRATION
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Details
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After the solution was concentrated under a reduced pressure
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Type
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CUSTOM
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Details
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to remove about 1.80-1.90 L of methyl acetate, methyl tert-butyl ether (MTBE, 300 mL)
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Type
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ADDITION
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Details
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was charged
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Type
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TEMPERATURE
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Details
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After the reaction mixture was refluxed at 65-70° C. for 10-15 minutes
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Duration
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12.5 (± 2.5) min
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Type
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TEMPERATURE
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Details
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the solution was cooled to 50-55° C. over 0.5-1 hour
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Duration
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0.75 (± 0.25) h
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Type
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CUSTOM
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Details
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seeded with 500 mg of methyl 2-bromomethyl-6-nitrobenzoate at 45-50° C
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Type
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TEMPERATURE
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Details
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The suspension was cooled to 20-25° C.
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Type
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WAIT
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Details
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kept at 20-25° C. for 2-3 hours
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Duration
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2.5 (± 0.5) h
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Type
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FILTRATION
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Details
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The solids were collected by filtration
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Type
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WASH
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Details
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washed with 5-10° C.
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Type
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ADDITION
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Details
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a cold mixture of heptane and MTBE in a volume ratio of 1:2 (2×100 mL)
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Type
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CUSTOM
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Details
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dried to a constant weight at 20-25° C. under a vacuum at 100-120 torr
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Reaction Time |
55 (± 5) min |
Name
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Type
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Smiles
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BrCC1=C(C(=O)OC)C(=CC=C1)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |